N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
N-((5-(Benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a benzylthio group at position 5, a 2,3-dimethylphenyl group at position 4, and a methyl-linked 4-methoxybenzamide moiety at position 2. Its synthesis likely involves multi-step reactions, including cyclization, alkylation, and condensation, as observed in analogous triazole derivatives .
Properties
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-18-8-7-11-23(19(18)2)30-24(16-27-25(31)21-12-14-22(32-3)15-13-21)28-29-26(30)33-17-20-9-5-4-6-10-20/h4-15H,16-17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCVWCOWDLDSSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the triazole ring through a cyclization reaction.
Introduction of the benzylthio group via a nucleophilic substitution.
Attachment of the dimethylphenyl and methoxybenzamide groups through electrophilic aromatic substitution and acylation reactions, respectively.
Optimal reaction conditions often include:
Use of anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
Catalysts such as triethylamine or pyridine.
Reaction temperatures ranging from ambient to reflux conditions.
Industrial Production Methods
Scaling up the production involves continuous flow chemistry techniques to enhance the reaction efficiency and product yield. Automation and real-time monitoring are also crucial to ensure consistent quality and minimize by-product formation.
Chemical Reactions Analysis
Types of Reactions
N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: : Typically leads to the formation of sulfoxide or sulfone derivatives.
Reduction: : Can result in the reduction of the benzylthio group to a thiol.
Substitution: : The benzylthio group can undergo nucleophilic substitution to form different analogs.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) as oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: : Alkyl halides or acyl chlorides for introducing new functional groups.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example:
Oxidation yields sulfoxide or sulfone derivatives.
Reduction forms thiol or partially reduced intermediates.
Substitution generates various analogs with altered benzylthio groups.
Scientific Research Applications
N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has a wide range of applications in scientific research, including:
Chemistry
Catalysis: : Serves as a catalyst in organic synthesis reactions, particularly those involving triazole intermediates.
Material Science: : Utilized in the development of advanced materials with enhanced properties.
Biology
Bioactivity Studies: : Acts as a probe in studying the interaction with biological targets, such as enzymes or receptors.
Inhibitors: : Used in the development of enzyme inhibitors for research on metabolic pathways.
Medicine
Pharmaceuticals: : Investigated for potential therapeutic effects, including antimicrobial and anticancer activities.
Drug Delivery: : Explored as a component in drug delivery systems to enhance the efficacy and specificity of treatments.
Industry
Agrochemicals: : Evaluated for use in agricultural applications as pesticides or herbicides.
Polymers: : Incorporated into polymer matrices to improve mechanical and thermal properties.
Mechanism of Action
The mechanism by which N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exerts its effects involves:
Molecular Targets and Pathways
Target Enzymes or Receptors: : Binds to specific enzymes or receptors to modulate their activity.
Signal Transduction Pathways: : Interferes with cellular signaling pathways, leading to altered cellular responses.
Gene Expression: : Can influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related 1,2,4-triazole derivatives, focusing on substituent effects, physicochemical properties, and biological implications.
Substituent Effects on the Triazole Core
Physicochemical and Spectroscopic Differences
- Lipophilicity : The benzylthio group in the target compound confers higher lipophilicity than methylsulfanyl (476435-12-8) but lower than phenylsulfonyl derivatives (7–9). This affects membrane permeability and bioavailability .
- Tautomerism : Unlike thione tautomers (7–9), the target’s thioether group eliminates tautomeric ambiguity, simplifying pharmacokinetic profiling .
- IR/NMR Signatures :
Biological Activity
N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a triazole ring and a methoxybenzamide moiety. The molecular formula is with a molecular weight of approximately 356.45 g/mol.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : The compound has shown IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney cells) .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 1.2 |
| HCT116 | 3.7 |
| HEK293 | 5.3 |
These values indicate potent activity, particularly in breast cancer cells where selectivity was noted. The mechanism underlying this activity appears to be linked to the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 μM . This suggests potential applications in treating infections caused by resistant bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death in cancer cells.
- Antioxidant Activity : Some derivatives exhibit antioxidative properties that contribute to their anticancer effects by reducing oxidative stress .
Case Studies
In one study focusing on structural analogs of this compound, researchers found that modifications in the triazole ring significantly affected both anticancer and antimicrobial activities. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
